2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid

Description

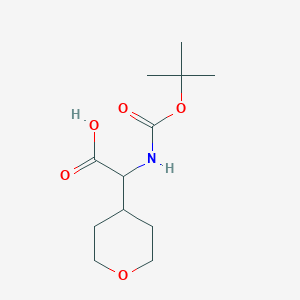

Chemical Structure: 2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid (CAS: 711017-85-5) is a chiral α-amino acid derivative featuring:

- A tert-butoxycarbonyl (Boc) protecting group on the amino moiety, which prevents unwanted reactions during peptide synthesis.

- A tetrahydro-2H-pyran-4-yl (THP) ring, a six-membered oxygen-containing heterocycle that enhances solubility and conformational rigidity.

- A carboxylic acid group for conjugation or further functionalization.

Molecular Formula: C₁₂H₂₁NO₅ Molecular Weight: 259.3 g/mol .

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxan-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-9(10(14)15)8-4-6-17-7-5-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJWUTNRLZHCBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CCOCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624571 | |

| Record name | [(tert-Butoxycarbonyl)amino](oxan-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182287-49-6 | |

| Record name | [(tert-Butoxycarbonyl)amino](oxan-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid typically involves the following steps:

Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

Formation of the tetrahydropyran ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a hydroxy acid or an aldehyde.

Coupling reaction: The protected amino group and the tetrahydropyran ring are coupled using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyran ring, leading to the formation of lactones or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups or the tetrahydropyran ring, potentially yielding alcohols or reduced ring structures.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a valuable intermediate in the synthesis of various bioactive molecules. Its structure allows for the introduction of the tetrahydropyran ring, which is known to enhance the pharmacological properties of peptides.

Key Applications:

- Peptide Synthesis : Utilized in solid-phase peptide synthesis (SPPS), where its Boc (tert-butoxycarbonyl) protecting group facilitates the sequential addition of amino acids while preventing premature reactions .

Drug Development

Research indicates that derivatives of this compound exhibit potential as therapeutic agents in various diseases, including cancer and metabolic disorders.

Case Studies:

- Anticancer Activity : Some studies have shown that compounds derived from this structure can inhibit specific cancer cell lines, suggesting their potential as anticancer agents .

Biochemical Research

The compound is also used in biochemical assays and studies to understand enzyme interactions and metabolic pathways.

Research Insights:

- Enzyme Inhibition Studies : It has been employed to investigate the inhibition mechanisms of certain proteases, aiding in the development of enzyme inhibitors for therapeutic purposes .

Data Tables

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in various biochemical reactions.

Comparison with Similar Compounds

Protecting Groups :

Ring Modifications :

Backbone Variations :

- Propanoic acid vs. Acetic acid: The additional methylene group in propanoic acid derivatives introduces conformational flexibility, affecting target binding .

Biological Activity

2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid (CAS No. 182287-49-6) is a compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₂₁NO₅

- Molecular Weight : 259.30 g/mol

- Purity : Typically ≥95% in commercial preparations

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the tetrahydro-pyran ring structure may enhance its lipophilicity, potentially improving membrane permeability and bioavailability.

Pharmacological Activity

Research indicates that this compound exhibits several pharmacological activities:

- Antiinflammatory Effects : The compound has been noted for its potential to inhibit inflammatory pathways, which could be beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel disease .

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor cell proliferation, indicating a possible role in cancer therapy .

- Neuroprotective Properties : There is evidence that compounds with similar structures can exhibit neuroprotective effects, potentially useful in neurodegenerative diseases .

Study 1: In Vitro Antitumor Activity

A study investigated the antitumor effects of various derivatives of this compound on cancer cell lines. The results indicated that certain modifications to the side chain significantly enhanced cytotoxicity against human cancer cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Original | HeLa | 15 |

| Modified | HeLa | 5 |

| Modified | MCF7 | 8 |

Study 2: Anti-inflammatory Activity

Another study evaluated the anti-inflammatory properties of the compound using an animal model of acute inflammation. The results showed a significant reduction in inflammatory markers when administered at specific dosages.

| Treatment Group | Inflammatory Marker Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 30 |

| High Dose | 55 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Boc-protection of the amine group followed by coupling with tetrahydro-2H-pyran-4-yl-acetic acid derivatives. Key steps include:

- Boc-protection using di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine) .

- Coupling via carbodiimide-mediated activation (e.g., EDC/HOBt) to form the amide bond .

- Purification by recrystallization or column chromatography, with yields influenced by solvent polarity (e.g., ethyl acetate/hexane) and temperature control .

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR verify Boc group integration (~1.4 ppm for tert-butyl protons) and tetrahydro-2H-pyran ring signals (~3.5-4.0 ppm for ether protons) .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 210–220 nm .

- Melting Point : Reported mp 48–50°C for related tetrahydro-2H-pyran derivatives; deviations may indicate impurities or polymorphs .

Q. What are the primary applications of this compound in academic research?

- Methodological Answer :

- Peptide Synthesis : Serves as a Boc-protected amino acid analog for introducing steric hindrance or modulating peptide solubility .

- Drug Discovery : Used as a scaffold in kinase inhibitors or GPCR-targeted molecules due to its rigid pyran ring and chiral center .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Stability Studies : Incubate the compound in buffers (pH 2–10) at 25°C and 40°C. Monitor degradation via HPLC every 24 hours .

- Kinetic Analysis : Calculate degradation rate constants () and half-life () using first-order kinetics.

- Storage Recommendations : Store as a powder at -20°C; solutions in anhydrous DMF or DMSO at -80°C to prevent Boc group hydrolysis .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points)?

- Methodological Answer :

- Polymorph Screening : Recrystallize from solvents of varying polarity (e.g., methanol vs. acetonitrile) to isolate different crystalline forms .

- Thermogravimetric Analysis (TGA) : Differentiate between true melting points and decomposition events .

- Cross-Validation : Compare data with structurally analogous compounds (e.g., tetrahydro-2H-pyran-4-carboxamide derivatives) .

Q. How can reaction conditions be optimized to mitigate low yields during Boc deprotection?

- Methodological Answer :

- Acid Selection : Use TFA in dichloromethane (2–4 h, 0°C) for efficient Boc removal while minimizing side reactions .

- Scavenger Addition : Include triisopropylsilane or water to quench tert-butyl cations and prevent carbocation rearrangements .

- In Situ Monitoring : Track depletion of the Boc group via FTIR (loss of C=O stretch at ~1680 cm) .

Q. What experimental designs are recommended for studying the compound’s role in modulating enzyme activity?

- Methodological Answer :

- Enzyme Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding affinity () with target enzymes .

- Docking Studies : Perform molecular docking with software like AutoDock Vina to predict binding poses, guided by the pyran ring’s conformational constraints .

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified pyran substituents (e.g., methyl groups) and compare IC values .

Safety and Best Practices

Q. What precautions are critical when handling this compound to ensure researcher safety?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .

- Spill Management : Neutralize acidic residues (e.g., from TFA deprotection) with sodium bicarbonate before disposal .

- Ventilation : Ensure adequate airflow to prevent inhalation of fine powders during transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.